- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

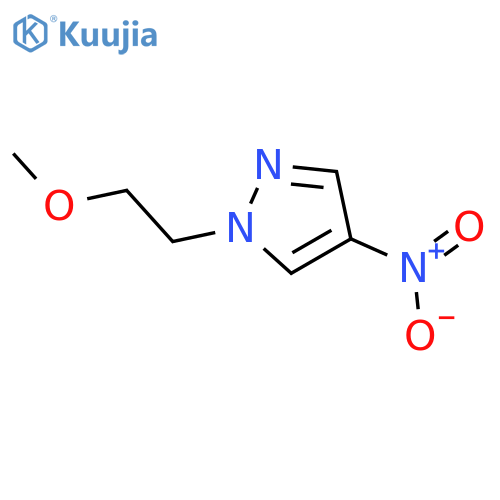

Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)

948570-75-0 structure

Nome del prodotto:1-(2-methoxyethyl)-4-nitro-pyrazole

Numero CAS:948570-75-0

MF:C6H9N3O3

MW:171.153960943222

MDL:MFCD02755678

CID:829562

PubChem ID:57820554

1-(2-methoxyethyl)-4-nitro-pyrazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole

- 1-(2-methoxyethyl)-4-nitropyrazole

- 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-

- SGZBZPUTFUMZBQ-UHFFFAOYSA-N

- KM3319

- AK202787

- V9483

- COCCN1C=C(C=N1)[N+]([O-])=O

- 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)

- 1-(2-methoxyethyl)-4-nitro-pyrazole

- MFCD02755678

- DS-10308

- SY236652

- DA-31361

- SCHEMBL2173500

- CS-0124091

- 948570-75-0

- DTXSID601284996

- YMB57075

- AKOS027253177

-

- MDL: MFCD02755678

- Inchi: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3

- Chiave InChI: SGZBZPUTFUMZBQ-UHFFFAOYSA-N

- Sorrisi: [O-][N+](C1=CN(CCOC)N=C1)=O

Proprietà calcolate

- Massa esatta: 171.06439116g/mol

- Massa monoisotopica: 171.06439116g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 159

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.2

- Superficie polare topologica: 72.9

1-(2-methoxyethyl)-4-nitro-pyrazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B486310-100mg |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 100mg |

$ 80.00 | 2022-06-07 | ||

| abcr | AB422803-1 g |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole; . |

948570-75-0 | 1g |

€144.50 | 2023-04-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-10G |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 95% | 10g |

¥ 1,597.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-100G |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 95% | 100g |

¥ 9,662.00 | 2023-04-12 | |

| Chemenu | CM255956-25g |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 95+% | 25g |

$520 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-250mg |

1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |

948570-75-0 | 97% | 250mg |

¥156.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-200mg |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 97% | 200mg |

131.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-5g |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 97% | 5g |

822.0CNY | 2021-08-04 | |

| TRC | B486310-50mg |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-25g |

1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |

948570-75-0 | 97% | 25g |

¥2414.0 | 2024-07-19 |

1-(2-methoxyethyl)-4-nitro-pyrazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 5 h, rt → 90 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, reflux

Riferimento

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 4 - 16 h, rt

Riferimento

- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C

Riferimento

- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, 80 °C

Riferimento

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 100 °C

Riferimento

- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 6 h, rt → 60 °C

Riferimento

- Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer, United States, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

Riferimento

- Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

Riferimento

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, 80 °C

Riferimento

- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, rt → 90 °C

Riferimento

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

Riferimento

- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt

1.2 rt; 16 h, rt

1.3 Solvents: Water ; rt

1.2 rt; 16 h, rt

1.3 Solvents: Water ; rt

Riferimento

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

Riferimento

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 60 °C

Riferimento

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

Riferimento

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux

Riferimento

- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 60 °C

Riferimento

- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,

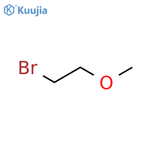

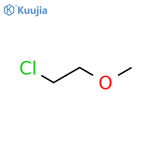

1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials

1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products

1-(2-methoxyethyl)-4-nitro-pyrazole Letteratura correlata

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

5. Back matter

948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole) Prodotti correlati

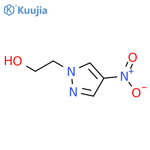

- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)

- 2229127-10-8(2-amino-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol)

- 1402445-94-6(2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid)

- 2680864-26-8(Benzyl 8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

- 2097861-89-5(2-methyl-5-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidine-1-carbonyl}pyrazine)

- 1421514-66-0(N-3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propylthiophene-3-carboxamide)

- 2138808-42-9(N'-hydroxy-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide)

- 1894085-43-8(4-((2-Methoxyethyl)(methyl)amino)cyclohexane-1-carboxylic acid)

- 1018129-76-4(4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide)

- 2138387-17-2(1-(cyclopropylmethyl)-4-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):162.0/338.0